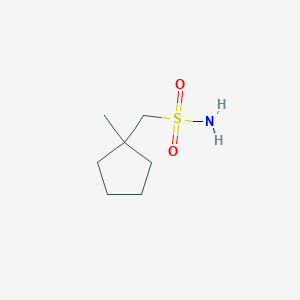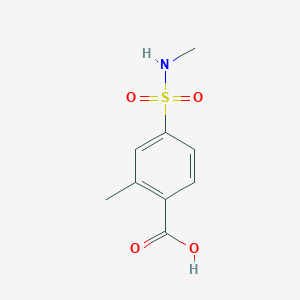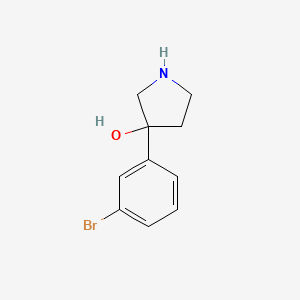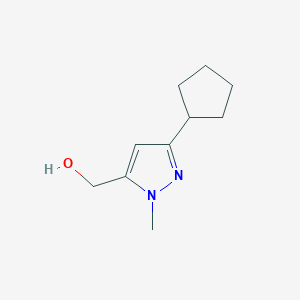![molecular formula C10H19Br B13186343 [2-(Bromomethyl)butyl]cyclopentane](/img/structure/B13186343.png)
[2-(Bromomethyl)butyl]cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Bromomethyl)butyl]cyclopentane is an organic compound that features a cyclopentane ring substituted with a bromomethyl group and a butyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Bromomethyl)butyl]cyclopentane typically involves the bromination of a suitable precursor. One common method is the bromination of [2-(methyl)butyl]cyclopentane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the bromination process. Additionally, purification steps like distillation or recrystallization are employed to isolate the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. These reactions typically occur under basic conditions.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of a cyclopentylbutene derivative.
Oxidation Reactions: Oxidation of the bromomethyl group can yield corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents like water or ethanol.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of [2-(Hydroxymethyl)butyl]cyclopentane, [2-(Cyanomethyl)butyl]cyclopentane, or corresponding amines.
Elimination: Formation of cyclopentylbutene derivatives.
Oxidation: Formation of [2-(Hydroxymethyl)butyl]cyclopentane or [2-(Carboxymethyl)butyl]cyclopentane.
科学的研究の応用
[2-(Bromomethyl)butyl]cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential applications in the development of bioactive compounds and pharmaceuticals. The bromomethyl group can be used to introduce functional groups that interact with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other industrial products.
作用機序
The mechanism of action of [2-(Bromomethyl)butyl]cyclopentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the bromine atom. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
[2-(Chloromethyl)butyl]cyclopentane: Similar structure but with a chlorine atom instead of bromine. It undergoes similar reactions but with different reactivity due to the nature of the halogen.
[2-(Hydroxymethyl)butyl]cyclopentane: The hydroxyl group replaces the bromine atom, leading to different reactivity and applications.
[2-(Methyl)butyl]cyclopentane: Lacks the bromomethyl group, resulting in different chemical properties and reactivity.
Uniqueness: [2-(Bromomethyl)butyl]cyclopentane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. Its ability to undergo substitution, elimination, and oxidation reactions makes it a versatile compound in organic synthesis and industrial applications.
特性
分子式 |
C10H19Br |
|---|---|
分子量 |
219.16 g/mol |
IUPAC名 |
2-(bromomethyl)butylcyclopentane |
InChI |
InChI=1S/C10H19Br/c1-2-9(8-11)7-10-5-3-4-6-10/h9-10H,2-8H2,1H3 |
InChIキー |
OXNGXPFLVJIDHT-UHFFFAOYSA-N |
正規SMILES |
CCC(CC1CCCC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1S)-2-bromo-1-hydroxyethyl]-N,N-diethylbenzenesulfonamide](/img/structure/B13186279.png)
![tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13186286.png)
![1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13186288.png)

![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13186304.png)

![Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13186330.png)

![1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine](/img/structure/B13186353.png)

![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)


